Methyl 3-Methyl-15-phenylpentadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-Methyl-15-phenylpentadecanoate can be synthesized through esterification reactions involving the corresponding carboxylic acid and methanol in the presence of an acid catalyst . The reaction typically requires heating under reflux conditions to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The purity of the product is often ensured through distillation and chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-Methyl-15-phenylpentadecanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert it into the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used under basic conditions.
Major Products
Oxidation: 3-Methyl-15-phenylpentadecanoic acid.
Reduction: 3-Methyl-15-phenylpentadecanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 3-Methyl-15-phenylpentadecanoate is utilized in several scientific research fields:
Mechanism of Action
The mechanism by which Methyl 3-Methyl-15-phenylpentadecanoate exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes involved in lipid metabolism, influencing pathways such as ester hydrolysis and fatty acid oxidation . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-Methyl-15-phenylhexadecanoate
- Methyl 3-Methyl-15-phenylheptadecanoate
- Methyl 3-Methyl-15-phenylpentadecanoic acid
Uniqueness
Methyl 3-Methyl-15-phenylpentadecanoate is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its particular chain length and phenyl substitution make it suitable for specific applications in research and industry .
Properties
IUPAC Name |
methyl 3-methyl-15-phenylpentadecanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O2/c1-21(20-23(24)25-2)16-12-9-7-5-3-4-6-8-10-13-17-22-18-14-11-15-19-22/h11,14-15,18-19,21H,3-10,12-13,16-17,20H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSAJPNKLSJSSO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCCCCCCCCCC1=CC=CC=C1)CC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70524526 |
Source
|
Record name | Methyl 3-methyl-15-phenylpentadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70524526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116754-85-9 |
Source
|
Record name | Methyl 3-methyl-15-phenylpentadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70524526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.